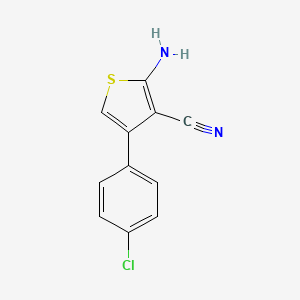

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENZDRMQVPFLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576759 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-36-6 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Synthetic Procedure Example (Gewald Reaction)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Mix 4-chlorophenyl-substituted α-methylene nitrile with elemental sulfur and base (e.g., NaHCO3) in THF or ethanol | Formation of intermediate thiol/enolate species |

| 2 | Heat the mixture at 35–50 °C under reflux for 30–60 min | Cyclization to form the thiophene ring with amino and carbonitrile substituents |

| 3 | Cool the reaction mixture and add water to precipitate the product | Isolation of crude 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile |

| 4 | Purify by recrystallization from ethanol/acetone or column chromatography | Obtain pure compound suitable for further characterization and applications |

Reaction Mechanism Insights

- The Gewald reaction mechanism involves nucleophilic attack of the α-methylene carbonyl compound on elemental sulfur, forming a thiolate intermediate.

- Subsequent condensation with the nitrile group and intramolecular cyclization yields the thiophene ring.

- Base catalysis facilitates deprotonation and promotes cyclization.

- Quantum chemical calculations (DFT) on related systems confirm the formation of Michael adducts and intramolecular nucleophilic substitutions as key steps.

Analytical Characterization Techniques

To confirm the successful synthesis and purity of this compound, the following techniques are prioritized:

| Technique | Purpose |

|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Confirm molecular structure and geometry |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verify proton environments, especially amino and aromatic protons |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm functional groups: nitrile (C≡N), amino (N–H) |

| Mass Spectrometry (MS) | Molecular ion confirmation and purity assessment |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction | α-methylene nitrile, sulfur, base, reflux in THF/ethanol | Well-established, good yields, mild conditions | Requires careful control of stoichiometry and temperature |

| Paal-Knorr Reaction | 1,4-dicarbonyl compounds, phosphorus pentasulfide | Alternative sulfurization method | Less common for this compound |

| Michael Addition + Cyclization | Cyanothioacetamide, α-bromochalcones, base catalyst | Metal-free, atom-economical, mild | Targets dihydrothiophene derivatives, may need adaptation |

| Hydroxylamine Amination (Patent) | 3-oxotetrahydrothiophenes, hydroxylamine salts, polar solvent | Single-step, no base, scalable | Requires specific precursors |

Research Findings and Optimization Notes

- Reaction temperature and time critically influence yield and purity; optimal conditions are around 35–50 °C and 30–60 minutes for the Gewald reaction.

- Use of polar solvents such as ethanol or THF improves solubility and reaction rates.

- Purification by recrystallization from ethanol/acetone mixtures enhances product purity.

- Quantum chemical studies support the mechanistic pathways and help in designing derivatives with improved properties.

- Industrial scale-up may employ continuous flow reactors to improve efficiency and reproducibility.

This comprehensive analysis of preparation methods for this compound integrates classical synthetic routes, recent research advances, and practical considerations for laboratory and industrial synthesis. The Gewald reaction remains the cornerstone method, supported by alternative strategies and mechanistic insights that enable optimization and diversification of thiophene derivatives.

化学反应分析

Types of Reactions

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced thiophene derivatives.

Substitution: The amino and chlorophenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds.

科学研究应用

Medicinal Chemistry

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human gastric and breast cancer cells . The compound's ability to interact with biological targets makes it a candidate for drug development.

Studies have shown that the compound can inhibit specific enzymes and receptors involved in cancer progression, suggesting its role as a potential therapeutic agent. For instance, derivatives have demonstrated effective apoptotic behavior in cancer cells, highlighting their importance in cancer treatment strategies .

Material Science

In the realm of materials science, this compound serves as a building block for synthesizing organic semiconductors. Its unique electronic properties allow it to be used in developing materials for organic photovoltaic cells and other electronic applications . The compound's structural features enable it to participate in various reactions to create functionalized materials with desirable optical and electronic properties.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxicity of synthesized thiophene derivatives derived from this compound revealed significant anti-proliferative effects against multiple cancer cell lines. The research utilized various assays to assess cell viability, demonstrating that modifications to the thiophene structure could enhance anticancer activity .

Case Study 2: Organic Semiconductor Development

Research into the application of this compound in organic electronics showed promising results in creating materials with high charge mobility and stability. The incorporation of thiophene derivatives into polymer matrices has led to improved performance in organic solar cells, making them a focal point for future research in renewable energy technologies .

作用机制

The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups

- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate (): Replacing the 4-chlorophenyl group with 4-fluorophenyl and the nitrile with an ester (-COOEt) reduces molecular polarity. The ester group introduces a strong IR carbonyl stretch (~1700 cm⁻¹) absent in the nitrile analog.

- 2-Amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile (): The dichlorophenyl substituent increases molecular weight (269.15 g/mol vs. 248.71 g/mol for the target compound) and lipophilicity (ClogP ~3.2 vs.

Functional Group Variations

- 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile (): The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (F) and electron-donating (OMe) effects, altering electronic density on the thiophene ring.

- Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate (): The ester group increases solubility in polar aprotic solvents (e.g., DCM) but reduces thermal stability, as esters generally decompose at lower temperatures than nitriles .

Complex Derivatives and Hybrid Structures

- Schiff Base Derivatives (): Condensation of 2-amino-thiophene-3-carbonitriles with aldehydes yields Schiff bases (e.g., compound 5a), which exhibit extended conjugation and higher molecular weights (e.g., 543.01 g/mol for 5a). These derivatives often show enhanced biological activity, such as kinase inhibition, due to planar imine (-C=N-) linkages .

- Pyran-3,5-dicarbonitrile Derivatives (): The target compound serves as a precursor for fused heterocycles like 2-amino-4-(4-chlorophenyl)-6-(indol-3-yl)-4H-pyran-3,5-dicarbonitrile. These derivatives exhibit broader UV-Vis absorption spectra (λmax ~350–400 nm) compared to the parent nitrile (~280 nm), useful in optoelectronic applications .

Data Tables

Table 1: Physicochemical Properties of Selected Thiophene Derivatives

Research Findings

- Electronic Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing character, stabilizing the thiophene ring’s π-system and facilitating electrophilic substitutions at the 5-position .

- Biological Relevance: Schiff base derivatives of 2-amino-thiophene-3-carbonitriles exhibit potent PD-L1 inhibitory activity (IC₅₀ ~0.5–2 µM), outperforming ester analogs due to stronger hydrogen-bonding interactions from the nitrile group .

- Catalytic Utility: Nanocatalysts (e.g., CQDs–N(CH₂PO₃H₂)₂) enable efficient synthesis of pyran-dicarbonitrile derivatives from the target compound, achieving yields >90% under mild conditions .

生物活性

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family, recognized for its diverse biological activities. The structural features of this compound, including the amino group, chlorophenyl group, and carbonitrile group, contribute significantly to its chemical reactivity and biological properties. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Key Functional Groups:

- Amino Group (-NH2): Enhances solubility and biological interaction.

- Chlorophenyl Group (-C6H4Cl): Imparts unique electronic properties that can enhance biological activity.

- Carbonitrile Group (-C≡N): Contributes to the compound's reactivity and potential interaction with biological targets.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit RNA-dependent RNA polymerase (NS5B) associated with hepatitis B and C viruses, indicating potential antiviral properties.

- Cell Signaling Modulation: It influences cellular signaling pathways and gene expression related to inflammatory responses, showcasing anti-inflammatory effects.

- Anticancer Activity: Research indicates that it can induce cytotoxic effects against several cancer cell lines by disrupting cellular metabolism and promoting apoptosis .

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits significant antiviral activity against hepatitis B and C viruses. The mechanism involves competitive inhibition of viral RNA synthesis, which is crucial for viral replication.

Anticancer Properties

The compound has been evaluated for its cytotoxicity against various cancer cell lines, including:

- Human Gastric Cancer (NUGC)

- Human Colon Cancer (DLD-1)

- Human Liver Cancer (HA22T and HEPG-2)

- Human Breast Cancer (MCF-7)

- Nasopharyngeal Carcinoma (HONE-1)

Table 1 summarizes the cytotoxic effects observed in these studies:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antiviral Studies: A study demonstrated that at concentrations of 10 µM, the compound significantly reduced viral load in cell cultures infected with hepatitis C virus.

- Cytotoxicity Evaluation: In a comparative study against standard chemotherapeutics, this compound showed comparable or superior cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy: In tests against clinical isolates of Staphylococcus aureus, the compound exhibited strong inhibitory effects, validating its potential use in treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the Gewald reaction, where malononitrile derivatives react with elemental sulfur in the presence of a base (e.g., sodium bicarbonate) and a polar solvent (e.g., THF). For example, 2-amino-4-phenylthiophene-3-carbonitrile was synthesized via a similar protocol at 35°C with recrystallization in ethanol . Optimization may include adjusting reaction time (35–60 min), temperature (35–50°C), and stoichiometric ratios of sulfur to nitrile precursors. Purity can be enhanced via column chromatography or solvent recrystallization.

Q. How is the structural characterization of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions. For instance, related thiophene-carbonitrile derivatives have been characterized using SC-XRD at 100–296 K, with R factors ≤0.051 . Complementary techniques include:

- NMR spectroscopy : To verify proton environments (e.g., amino and aromatic protons).

- FTIR : To confirm nitrile (C≡N) and amino (N–H) functional groups.

- Mass spectrometry : For molecular ion validation.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar thiophene-carbonitrile derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) may arise from variations in assay protocols or substituent effects. Researchers should:

- Standardize assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control compounds.

- Conduct SAR studies : Compare 4-chlorophenyl analogs with fluorophenyl or methyl-substituted derivatives to isolate electronic/steric influences .

- Validate via computational docking : Identify binding affinities to targets like DNA gyrase or tubulin using AutoDock Vina .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites. For example:

- Solubility optimization : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the 5-position while retaining the 4-chlorophenyl moiety for lipophilic balance.

- ADMET profiling : Use tools like SwissADME to assess bioavailability and toxicity risks.

- Molecular dynamics (MD) simulations : Study stability in biological membranes (e.g., POPC bilayers) for blood-brain barrier penetration .

Q. What experimental approaches address crystallographic disorder in thiophene-carbonitrile derivatives during SC-XRD analysis?

- Methodological Answer : Disorder in aromatic or aliphatic chains (observed in related compounds ) can be mitigated by:

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K vs. 296 K).

- Occupancy refinement : Split disordered atoms into multiple positions with refined site-occupancy factors.

- Twinned data correction : Apply algorithms like CELL_NOW for twinned crystals.

Q. How are solvent effects managed in the synthesis and purification of halogenated thiophene-carbonitriles?

- Methodological Answer : Chlorophenyl derivatives often exhibit low solubility in nonpolar solvents. Strategies include:

- Solvent screening : Use DMF or DMSO for reactions and ethanol/water mixtures for recrystallization.

- Sonication-assisted crystallization : Enhances crystal quality for XRD .

- HPLC purification : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。